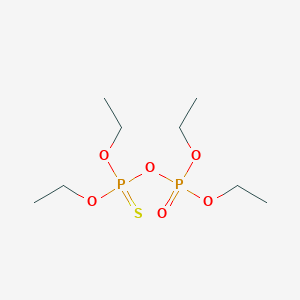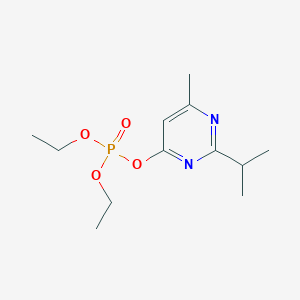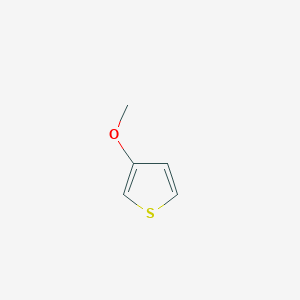
3-メトキシチオフェン
概要
説明
3-Methoxythiophene (3-MT) is an organic compound of the thiophene family, with a molecular structure consisting of a sulfur atom, four carbon atoms and one oxygen atom. It is a colorless liquid at room temperature and is soluble in many organic solvents. 3-MT is a versatile compound that has multiple applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
有機エレクトロニクス
3-メトキシチオフェンは、有機電子デバイスの開発において、高電気伝導率と金属光沢をフィルムに実現するために不可欠な、エッジオン層状結晶を形成する能力を持つため使用されています。 . この特性は、金属顔料を使用せずに金のような光沢を付与する塗料やインクの製造に特に役立ち、コスト効率が高いだけでなく環境にも優しいのです。 .
分光法
分光法において、3-メトキシチオフェンのオリゴマーは、独特な光学特性を示すことが示されています。 これらの特性は、金のような光沢を有するフィルムの開発に利用され、正反射率測定やX線回折などの手法で研究されています。 . これらのオリゴマーの分子配向を擦り込みや加圧によって制御できることは、分光デバイスの性能を向上させるための強力な技術です。 .
医薬品研究
3-メトキシチオフェンを含むチオフェン誘導体は、幅広い治療特性を持つことが知られています。 それらは、抗炎症、抗精神病、抗がん作用を持つ薬の合成に使用されます。 . 新規な薬理学的薬剤の開発におけるこの化合物の役割は、現在も重要な研究分野です。
材料科学
3-メトキシチオフェンは、特にハイブリッドナノ複合材料の製造において、材料科学で重要な役割を果たしています。 これらの複合材料は、構造、形態、光学、電気輸送特性が向上しており、スマートマイクロエレクトロニクスや太陽電池など、さまざまな用途に適しています。 .
エネルギー貯蔵
3-メトキシチオフェンの導電特性は、エレクトロクロミックデバイス(ECD)への使用に適した候補となっています。 これは、ECDの効率的な動作に不可欠な、顕著な色の変化と電気化学的安定性を示すフィルムを作成するために使用されます。 .
化学合成
ヘテロ環式ビルディングブロックとして、3-メトキシチオフェンは、より複雑な化合物の合成に使用されます。 これは、さまざまな化学合成プロセスで用途を持つ、新規なチオフェニルメチレン-9H-フルオレン系低バンドギャップポリマーの調製に特に有用です。 .
環境科学
3-メトキシチオフェンが環境科学で応用されているのは、太陽放射を反射するコーティングやフィルムへの利用と関連しています。 この特性は、建物の冷却コストを削減し、車両の冷却コストを削減し、省エネルギーへの貢献につながっています。
作用機序
Safety and Hazards
3-Methoxythiophene is classified as a flammable liquid (Category 3) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .
将来の方向性
The rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics . Future studies will focus on the effect of the chemical composition of the rubbing substrate on the molecular orientations of the resulting layers .
特性
IUPAC Name |
3-methoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKGCVUDQRZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96299-24-0 | |
| Record name | Thiophene, 3-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40170014 | |
| Record name | Thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17573-92-1 | |
| Record name | 3-Methoxythiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxy-thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methoxythiophene?
A1: 3-Methoxythiophene has a molecular formula of C5H6OS and a molecular weight of 114.18 g/mol.
Q2: How is 3-Methoxythiophene typically synthesized?
A2: A common synthesis route involves reacting 3-Bromothiophene with Sodium methoxide, using Cuprous bromide as a catalyst and N-Methylpyrrolidone (NMP) as a solvent. [, , ] This method has been reported to yield 3-Methoxythiophene with yields exceeding 80%. [] Other synthetic approaches utilize anhydrous Sodium bisulfate or anhydrous Potassium bisulfate as catalysts. [, ]
Q3: What spectroscopic techniques are commonly used to characterize 3-Methoxythiophene?
A3: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (NMR), and Mass Spectrometry (MS). [, , ] These techniques help confirm the structure and purity of the synthesized compound.
Q4: What unique optical property does 3-Methoxythiophene exhibit in certain film forms?
A4: 3-Methoxythiophene, when doped with Perchlorate and cast into films, exhibits a distinctive gold-like luster. [, ] This property stems from the formation of highly regular and compact edge-on lamellar crystallites, not from structural color or high-density free electrons. [, ]
Q5: How does the choice of solvent affect the film-forming properties of 3-Methoxythiophene?
A5: The solvent significantly influences the self-assembly and optical properties of 3-Methoxythiophene films. For instance, using Nitromethane as a solvent leads to the formation of π-dimers and π-stacks, which contribute to enhanced specular reflectance and crystallinity compared to films prepared from Acetonitrile solutions. []
Q6: Can 3-Methoxythiophene be incorporated into polymer matrices to achieve specific properties?
A6: Yes, 3-Methoxythiophene has been incorporated into Polyester matrix films. The oligomer forms edge-on lamellar crystallites within the matrix, contributing to a gold tone in the resulting material. []
Q7: Are there water-soluble forms of 3-Methoxythiophene available?
A7: Yes, Chloride-doped oligo(3-methoxythiophene) dyes exhibit water solubility. These dyes form regular and compact edge-on lamella crystallites, leading to highly lustrous gold- and bronze-like hues upon curing. Furthermore, the films become water-insoluble upon dehydration, enhancing their suitability for industrial applications. []
Q8: What is the electrochemical behavior of 3-Methoxythiophene?
A8: 3-Methoxythiophene can be electrochemically polymerized. [, , , ] The electrochemical properties of the resulting polymer, poly(3-methoxythiophene), are influenced by factors like supporting electrolyte, polymerization conditions, and the presence of other monomers. [, , ]
Q9: Can poly(3-methoxythiophene) be used to improve the electrochemical performance of other materials?
A9: Yes, poly(3-methoxythiophene) has been shown to enhance the electrochemical performance of 2,5-Dimercapto-1,3,4-Thiadiazole (DMcT). [] This improvement is attributed to the formation of electron-donor-acceptor adducts between the two compounds.
Q10: What are the potential applications of poly(3-methoxythiophene) in electrochemical devices?
A10: Poly(3-methoxythiophene) shows promise in electrochemical capacitors. Composites of poly(3-methoxythiophene) with Activated Carbon Fiber demonstrate enhanced pseudo-capacitance compared to bare Activated Carbon Fiber. []
Q11: How does the reactivity of 3-Methoxythiophene compare to other substituted thiophenes?
A11: 3-Methoxythiophene exhibits a distinct reactivity profile. Studies comparing its reactivity with other substituted thiophenes in reactions such as oxidative addition to Platinum(0), Palladium(0), and Nickel(0) complexes reveal the influence of the methoxy group on selectivity and reaction pathways. [, ]
Q12: Does 3-Methoxythiophene undergo specific reactions that highlight its chemical properties?
A12: Yes, 3-Methoxythiophene participates in unique reactions. For instance, under acidic conditions, 3-Methoxythiophene-2-methanol undergoes condensation reactions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products. []
Q13: Can 3-Methoxythiophene be used as a building block in organic synthesis?
A13: Yes, 3-Methoxythiophene serves as a versatile building block in organic synthesis. For example, it can be employed in the synthesis of tetraarylthiophenes through sequential C–H arylation reactions. [, ] These tetraarylthiophenes can be further transformed into complex structures like octaarylnaphthalenes and octaarylanthracenes. []
Q14: Does 3-Methoxythiophene display any unusual thermal behavior?
A14: Yes, 2-Bromo-3-methoxythiophene has been observed to undergo spontaneous combustion. Theoretical studies using Density Functional Theory (DFT) calculations suggest that this phenomenon is linked to the dimerization and trimerization reactions of the molecule, facilitated by the easy elongation of the carbon-bromine bond. []
Q15: What are the potential applications of 3-Methoxythiophene and its derivatives?
A15: 3-Methoxythiophene and its derivatives hold promise in various fields, including:
- Metal-effect coatings and printings: Water-soluble oligo(3-methoxythiophene) dyes offer an alternative to traditional metal-based pigments, enabling the creation of highly lustrous, environmentally friendly coatings. []
- Organic electronics: The controlled orientation and self-assembly of 3-Methoxythiophene derivatives in films make them attractive for organic electronic devices. []
- Electrochemical sensors: Hybrid composites incorporating poly(3-methoxythiophene) and Metal-Organic Frameworks (MOFs) demonstrate potential in electrochemical sensing applications, as exemplified by the detection of 4-Nitrobenzaldehyde. []
- Controlled release systems: Polymerized 3-Methoxythiophene shows potential for controlled release applications, as demonstrated by its use in the controlled release of the neurotransmitter Glutamate. []
Q16: What are some future research directions for 3-Methoxythiophene?
A16: Future research on 3-Methoxythiophene could explore:
- Optimizing the synthesis of 3-Methoxythiophene oligomers and polymers with controlled molecular weight and regioregularity for improved performance in electronic and optical applications. [, ]
- Developing new synthetic methodologies to access a broader range of 3-Methoxythiophene derivatives with tailored properties. [, ]
- Investigating the biocompatibility and biodegradability of 3-Methoxythiophene-based materials for potential biomedical applications. []
- Exploring the use of computational chemistry and modeling to predict the properties and reactivity of new 3-Methoxythiophene derivatives, guiding the design of materials with enhanced performance. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



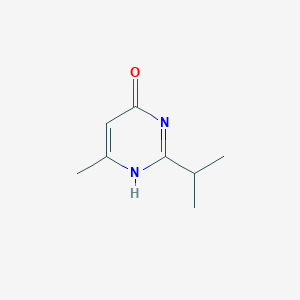


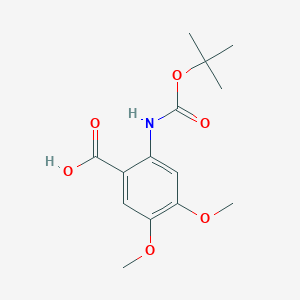
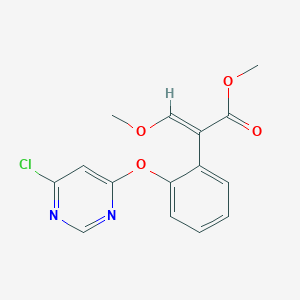
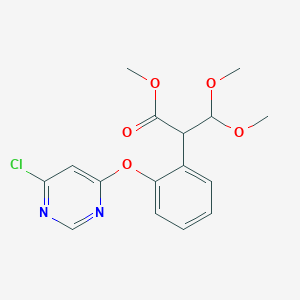
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
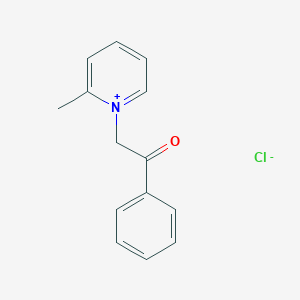
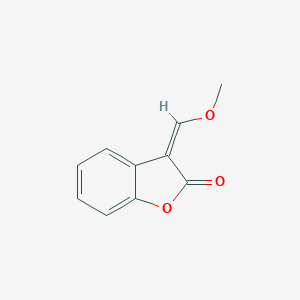
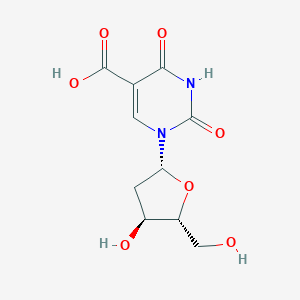
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
